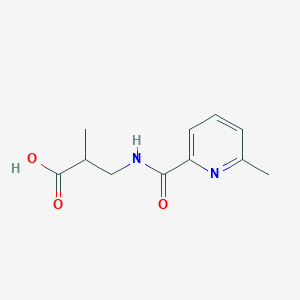
2-Methyl-3-(6-methylpicolinamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(6-methylpicolinamido)propanoic acid is an organic compound with the molecular formula C11H14N2O3. This compound is characterized by the presence of a picolinamide group attached to a propanoic acid backbone. It is a derivative of picolinic acid, which is known for its role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(6-methylpicolinamido)propanoic acid typically involves the reaction of 6-methylpicolinic acid with 2-methyl-3-aminopropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-3-(6-methylpicolinamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
科学的研究の応用
2-Methyl-3-(6-methylpicolinamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-3-(6-methylpicolinamido)propanoic acid involves its interaction with specific molecular targets. The picolinamide group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid
- 3-(2-Methyl-6-quinolinyl)propanoic acid
- Methyl 3-(methylthio)propionate
Uniqueness
2-Methyl-3-(6-methylpicolinamido)propanoic acid is unique due to the presence of the picolinamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)6-12-10(14)9-5-3-4-8(2)13-9/h3-5,7H,6H2,1-2H3,(H,12,14)(H,15,16) |
InChIキー |
MUFRYHMNKKUMCR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)NCC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



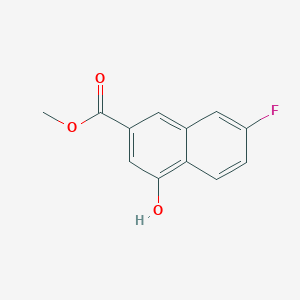
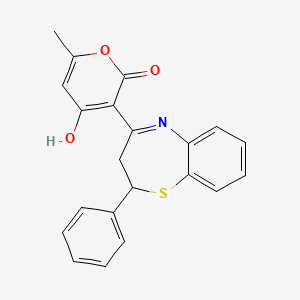
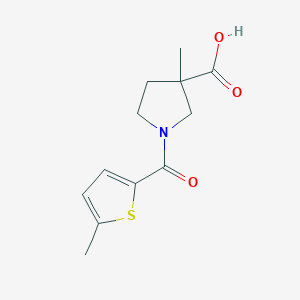
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)
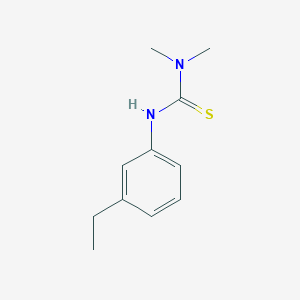
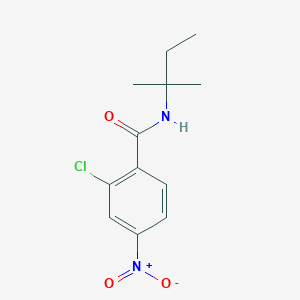
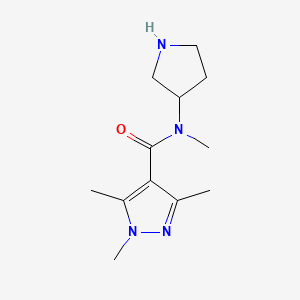
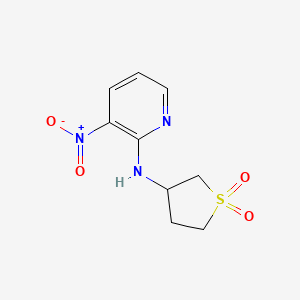

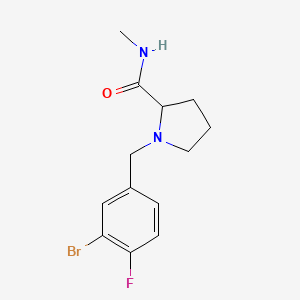
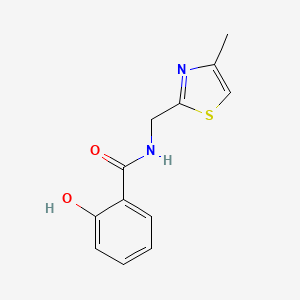
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
